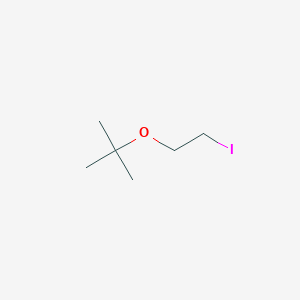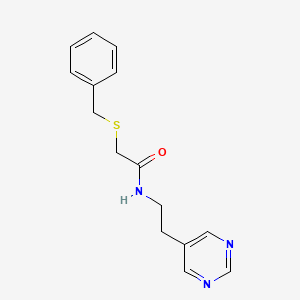
1-(4,6-dimethylpyrimidin-2-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-dimethylpyrimidin-2-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields.
Applications De Recherche Scientifique
Crystal Structure Insights
The crystal structure analysis of a compound closely related to 1-(4,6-dimethylpyrimidin-2-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea reveals insights into the molecular geometry and intermolecular interactions. A study on a similar compound, azimsulfuron, showed that the dihedral angles between the central pyrazole and the terminal rings play a crucial role in the molecular structure, influencing the three-dimensional architecture through hydrogen bonding and weak π–π interactions (Jeon, Kim, Kwon, & Kim, 2015).
Synthesis and Screening
Synthetic strategies for pyrimidine derivatives, including those similar to the compound , have been explored for various pharmacological activities. A study on the synthesis and biological screening of novel pyrimidine derivatives highlighted the potential of these compounds in anti-inflammatory, analgesic, cytotoxic, and antitubercular activities, providing a foundation for further exploration of similar compounds (Bhat, Kumar, Nisar, & Kumar, 2014).
Spectroscopic Studies
Spectroscopic studies on cyclic urea adducts, including those with pyrimidine structures, offer insights into the molecular interactions and the effect of ligand coordination. Research on the spectroscopic characteristics of such compounds in solution has provided valuable information on their structural dynamics and potential applications in various fields (Aitken & Onyszchuk, 1985).
Green Synthesis Approaches
The application of green chemistry principles in the synthesis of pyrimidine derivatives, including this compound, is an important area of research. A study demonstrated the use of D-xylonic acid as both a solvent and a catalyst in the synthesis of dihydropyrimidinones, highlighting the environmental benefits and efficiency of such approaches (Ma, Zhong, Peng, & Sun, 2016).
Herbicidal Activities
Research into urea compounds containing pyrimidine and thiadiazole rings has shown potential herbicidal activities, suggesting applications in agriculture for compounds with similar structures. The design and synthesis of these compounds, and their preliminary bioassay results, provide a basis for further exploration of related compounds for herbicidal use (Sheng, 2014).
Propriétés
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8OS/c1-12-11-13(2)20-15(19-12)21-16(26)18-9-6-10-27-17-22-23-24-25(17)14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3,(H2,18,19,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIALIVKXEJMSRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NCCCSC2=NN=NN2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate](/img/structure/B2512785.png)
![N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)


![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2512791.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2512796.png)
![methyl 4-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2512798.png)
![N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2512800.png)
![(4S)-7lambda6-Thia-1-azaspiro[3.4]octane 7,7-dioxide](/img/structure/B2512801.png)
![1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2512802.png)
![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2512805.png)